molecular formula C32H43NO5PS+ B12854462 Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate

Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate

Cat. No.: B12854462
M. Wt: 584.7 g/mol
InChI Key: LADSWJZTSOQWRT-UHFFFAOYSA-O
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Description

Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is a complex organic compound that combines the properties of triethylamine, a common organic base, with a phosphonate group and a trityloxy-protected thiol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate typically involves multiple steps:

    Protection of Thiol Group: The thiol group is protected using a trityl group to prevent unwanted reactions during subsequent steps.

    Formation of Phosphonate Ester: The protected thiol is then reacted with a phosphonate ester under controlled conditions.

    Introduction of Triethylamine: Finally, triethylamine is introduced to the reaction mixture to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phosphonate group can be reduced under specific conditions.

    Substitution: The trityl group can be removed to reveal the free thiol, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acidic conditions or specific catalysts can facilitate the removal of the trityl group.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced phosphonate derivatives.

    Substitution: Free thiol derivatives.

Scientific Research Applications

Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and thiol derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trityl-protected thiol can be deprotected to reveal a reactive thiol group, which can then participate in various biochemical pathways. The phosphonate group can also interact with enzymes and other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: Similar in structure but lacks the thiol and trityl groups.

    Triethyl phosphite: Contains a phosphite group instead of a phosphonate.

    Trityl thiol: Contains the trityl-protected thiol but lacks the phosphonate group.

Uniqueness

Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is unique due to its combination of a trityl-protected thiol and a phosphonate group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.

Properties

Molecular Formula

C32H43NO5PS+

Molecular Weight

584.7 g/mol

IUPAC Name

N,N-diethylethanamine;2-(2,2-dimethyl-3-trityloxypropanoyl)sulfanylethoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C26H27O5PS.C6H15N/c1-25(2,24(27)33-19-18-31-32(28)29)20-30-26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;1-4-7(5-2)6-3/h3-17H,18-20H2,1-2H3;4-6H2,1-3H3/p+1

InChI Key

LADSWJZTSOQWRT-UHFFFAOYSA-O

Canonical SMILES

CCN(CC)CC.CC(C)(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)SCCO[P+](=O)O

Origin of Product

United States

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